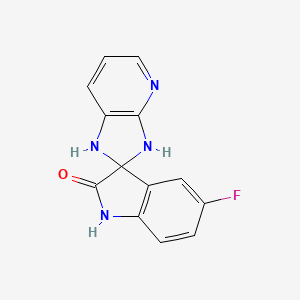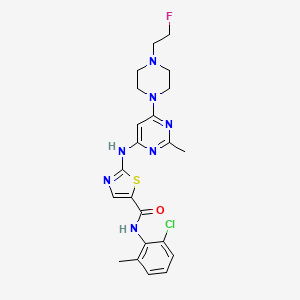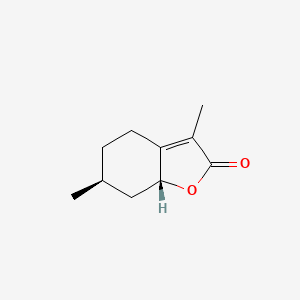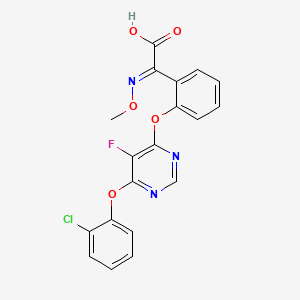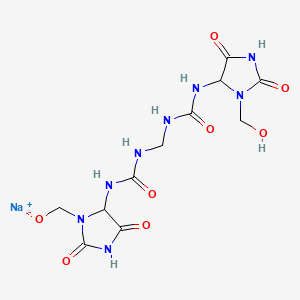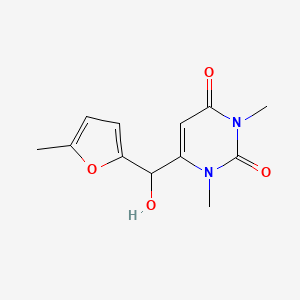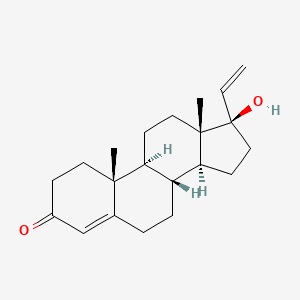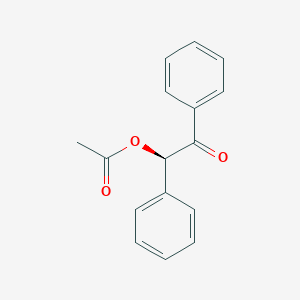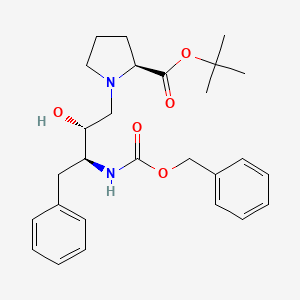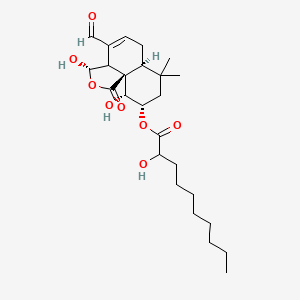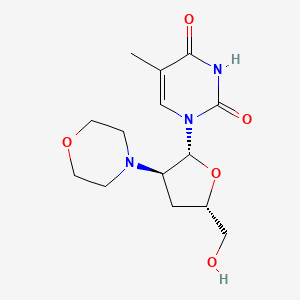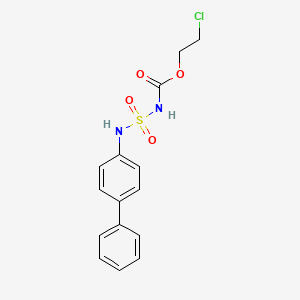
Carbamic acid, (((1,1'-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, biphenyl, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 1,1’-biphenyl-4-amine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 2-chloroethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The sulfonyl group can form strong interactions with enzyme active sites, while the chloroethyl ester can undergo hydrolysis to release active intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, bis(2-chloroethyl)-, [1,1’-biphenyl]-4,4’-diyl ester
- Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, ethyl ester
Uniqueness
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116943-53-4 |
|---|---|
Fórmula molecular |
C15H15ClN2O4S |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
2-chloroethyl N-[(4-phenylphenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C15H15ClN2O4S/c16-10-11-22-15(19)18-23(20,21)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19) |
Clave InChI |
ZIFOUCRFRDBJLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


